2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide is a chemical compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.67 g/mol. This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with various reagents to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization to form pyrrole derivatives when reacted with phenacyl bromide in the presence of a basic catalyst.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Condensation Reagents: Active methylene reagents are often used in condensation reactions.
Catalysts: Basic catalysts such as triethylamine are used in cyclization reactions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Heterocyclic Compounds: Condensation and cyclization reactions can lead to the formation of heterocyclic compounds such as pyrroles and pyrazoles.
Scientific Research Applications
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Some derivatives of cyanoacetamides have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide and its derivatives involves interactions with various molecular targets and pathways. The cyano and chloro groups, along with the thiophene ring, contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-cyanophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(4-cyanophenyl)acetamide
Uniqueness
2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl analogs. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c9-3-8(12)11-5-7-2-1-6(4-10)13-7/h1-2H,3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXFFZDZDFOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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